molecular formula C18H22N4O2 B5642255 {1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}(2-pyridinyl)methanol

{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}(2-pyridinyl)methanol

Cat. No.: B5642255
M. Wt: 326.4 g/mol
InChI Key: OFNKRAIHFMTTFR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The pyrimidinyl, piperidinyl, and pyridinyl groups each contribute a ring to the structure . The exact structure would depend on the specific locations of these groups within the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the carbonyl group. The pyrimidinyl and pyridinyl groups are aromatic and would therefore be involved in electrophilic aromatic substitution reactions . The carbonyl group is polar and would be involved in nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the heterocyclic rings would likely make the compound relatively stable and resistant to decomposition . The exact properties would depend on factors such as the specific locations of the functional groups within the molecule.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the specific conditions under which it is used. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Properties

IUPAC Name

(2-ethylpyrimidin-5-yl)-[4-[hydroxy(pyridin-2-yl)methyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-2-16-20-11-14(12-21-16)18(24)22-9-6-13(7-10-22)17(23)15-5-3-4-8-19-15/h3-5,8,11-13,17,23H,2,6-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNKRAIHFMTTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)N2CCC(CC2)C(C3=CC=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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